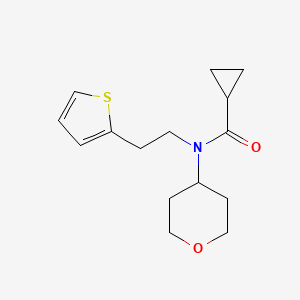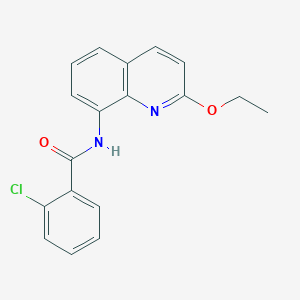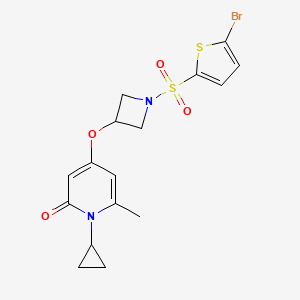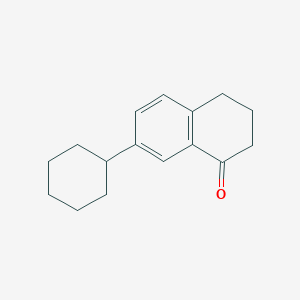
N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide, also known as THPP, is a chemical compound that has been studied for its potential applications in scientific research. THPP belongs to the class of cyclopropane carboxamides, which have been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The chemical structure indicates its potential utility in synthesizing various heterocyclic compounds. For instance, derivatives of thiophene and tetrahydropyran have been involved in the synthesis of heterocyclic compounds with potential biological activities. The thiophene moiety, in particular, is a common feature in compounds with antimicrobial, antifungal, and anticancer properties. For example, the synthesis of thiophenylhydrazonoacetates has been explored for the creation of pyrazole, isoxazole, and pyridine derivatives, showcasing the versatility of thiophene derivatives in heterocyclic synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Material Science Applications
In material science, compounds containing tetrahydropyran and thiophene units are used in the development of functional materials, such as regioregular polythiophenes for electronic applications. These materials can be engineered to possess specific electrical properties, making them suitable for use in organic semiconductors and photovoltaic cells. The study of solid-state thermolytic and catalytic reactions in functionalized regioregular polythiophenes highlights the potential of these compounds in the development of advanced materials (Yu & Holdcroft, 2000).
Propiedades
IUPAC Name |
N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c17-15(12-3-4-12)16(13-6-9-18-10-7-13)8-5-14-2-1-11-19-14/h1-2,11-13H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVOKIABHFNJQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N(CCC2=CC=CS2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2864587.png)

![2-[3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide](/img/structure/B2864592.png)

![1-[4-(4-Acetylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2864594.png)

![2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2864597.png)



![(4-(Ethylsulfonyl)phenyl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2864601.png)
![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2864604.png)
